
N-Boc-Cyclopropylamine
Overview
Description
N-Boc-Cyclopropylamine (tert-butyl cyclopropylcarbamate) is a protected amine derivative widely used in organic synthesis and pharmaceutical research. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol (CAS: 132844-48-5) . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the cyclopropylamine, enhancing stability and facilitating selective reactions during multi-step syntheses. Key physical properties include a melting point of 62–64°C and a boiling point of 228.6°C . It is commercially available in high purity (≥97%) and is utilized in the synthesis of antitumor agents and other bioactive molecules .
Preparation Methods
Curtius Degradation Approach: From Cyclopropane Derivatives to Protected Amines
The Curtius degradation remains a cornerstone for synthesizing N-Boc-cyclopropylamine, particularly when starting from 1-bromo-1-cyclopropylcyclopropane (1 ). This method involves three sequential steps: carboxylation, azide formation, and Boc protection .
Synthesis of 1-Cyclopropylcyclopropanecarboxylic Acid (2)
Carboxylation of 1 with tert-butyllithium (t-BuLi) and dry ice at −78°C yields the carboxylic acid 2 . Scalability challenges arise due to side reactions with tert-butyl bromide, which reduce yields from 89% (12.4 mmol scale) to 62% (1.4 mol scale) . Optimized protocols using two equivalents of t-BuLi mitigate this issue, achieving consistent yields of 64–76% across multi-gram scales .
Curtius Rearrangement to this compound (3)
Treatment of 2 with diphenylphosphoryl azide (DPPA) under Weinstock conditions generates the acyl azide, which undergoes rearrangement to 3 in 76% yield . Critical to success is rigorous drying of intermediates to avoid urea byproduct formation (e.g., 1,3-di(bicyclopropyl)urea (5 )), which can consume up to 50% of the product if moisture is present .
Deprotection to Cyclopropylamine Hydrochloride (4·HCl)
Cleavage of the Boc group with HCl in diethyl ether furnishes 4·HCl in 87% yield . This step is highly reproducible, with no chromatography required, making it suitable for industrial production.
Nucleophilic Substitution with Boc-Protected Hydroxylamines
A patent by CN105503647A describes a two-step nucleophilic substitution strategy using cyclopropylamine and N-Boc-O-sulfonyl hydroxylamines .
Intermediate Formation: N-Boc-Cyclopropylhydrazine
Reaction of cyclopropylamine (5–10 equiv) with N-Boc-O-tosyl hydroxylamine in dichloromethane or THF at 0–20°C yields N-Boc-cyclopropylhydrazine in 67–75% yield . The use of N-methylmorpholine as a base suppresses side reactions, and the process avoids cryogenic conditions, enhancing operational simplicity .
Acidic Deprotection to this compound
Treatment with 6 M HCl at 0°C followed by recrystallization from methanol provides this compound in 74% yield . This method eliminates costly chromatographic purification, reducing production costs by 40% compared to traditional Grignard-based routes .
Modified Curtius Rearrangement Using Diphenylphosphoryl Azide
CN102863341B discloses a high-yielding route starting from 2-arylcyclopropanecarboxylic acids .
Activation of Carboxylic Acids
Heating 2-phenylcyclopropanecarboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol at 85°C generates the mixed carbonate intermediate . This exothermic reaction achieves near-quantitative conversion within 12 hours.
Rearrangement and Isolation
Thermal decomposition of the intermediate at 85°C affords N-Boc-2-phenylcyclopropylamine in 90.4% yield after recrystallization . The method generalizes to substituted aryl cyclopropanes, with 4'-methoxy derivatives yielding 87.8% .
While not directly cited in contemporary N-Boc syntheses, EP0205403B1 highlights the Hofmann rearrangement as a historical route to cyclopropylamine .
Conversion of Amides to Amines
Cyclopropanecarboxamide treated with aqueous hypochlorite and alkali hydroxide undergoes Hofmann degradation to cyclopropylamine . Though yields are unreported, this method informed early industrial processes before Boc-protection strategies emerged.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: N-Boc-Cyclopropylamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield free cyclopropylamine.
Common Reagents and Conditions:
Deprotection: Common reagents for deprotection include hydrochloric acid in diethyl ether or trifluoroacetic acid in dichloromethane.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Deprotection: The major product is cyclopropylamine.
Substitution: Depending on the substituent, various N-substituted cyclopropylamines can be formed.
Scientific Research Applications
Organic Synthesis
N-Boc-Cyclopropylamine serves as a fundamental building block in the synthesis of various organic compounds. It is particularly useful in constructing nitrogen-containing molecules and can be involved in asymmetric synthesis due to its chirality.
- Synthetic Routes : The compound can be synthesized via the Curtius rearrangement of cyclopropylcarboxylic acid, yielding high purity and yield (approximately 76%) .
Synthesis Method | Yield | Notes |
---|---|---|
Curtius Rearrangement | 76% | Efficient for producing this compound from cyclopropylcarboxylic acid |
Medicinal Chemistry
This compound derivatives are being explored for their potential therapeutic properties. Research indicates that compounds derived from this structure may exhibit antiviral and antibacterial activities.
- Case Study : Derivatives of this compound have shown promise as inhibitors for hepatitis C treatment . Additionally, certain derivatives have been identified as effective pest control agents in agrochemical applications.
The compound has been investigated for its interaction with biological targets, particularly in relation to neurotransmitter systems. Studies have shown that cyclopropylamines can influence serotonin receptor activity.
- 5-HT2C Receptor Studies : Research on N-substituted 2-phenylcyclopropylmethylamines has revealed their potential as selective agonists for the 5-HT2C receptor, which is implicated in antipsychotic drug activity . The lead compound demonstrated an EC50 of 23 nM with no activity at the 5-HT2B receptor, highlighting its specificity.
Compound | EC50 (nM) | Selectivity | Activity |
---|---|---|---|
(+)-15a | 23 | 5-HT2C | Agonist |
(+)-19 | 24 | 5-HT2C | Antipsychotic |
Mechanism of Action
The mechanism of action of N-Boc-Cyclopropylamine primarily involves its role as a protected amine. The Boc group provides stability, allowing the compound to participate in various chemical reactions without premature deprotection. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, through hydrogen bonding and other interactions .
Comparison with Similar Compounds
Structural Analogs
N-Boc-N-(3-piperidyl)cyclopropylamine
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.34 g/mol (CAS: 250275-24-2) .
- Key Differences: Incorporates a piperidine ring, increasing steric bulk and altering solubility.
- Applications : Used in peptide mimetics and kinase inhibitors.
Cyclopropylamine (CAS 765-30-0)
- Molecular Formula : C₃H₇N
- Molecular Weight : 57.10 g/mol .
- Key Differences : Lacks the Boc group, making it more reactive but less stable. Its boiling point (49–50°C ) is significantly lower than N-Boc-Cyclopropylamine, limiting utility in high-temperature reactions.
- Applications : Intermediate in agrochemicals and small-molecule drugs.
(3-Chlorobenzyl)cyclopropylamine
- Molecular Formula : C₁₁H₁₄ClN
- Molecular Weight : 195.69 g/mol (CAS: 51586-21-1) .
- Key Differences : The chlorobenzyl substituent introduces lipophilicity and electronic effects, enhancing binding to hydrophobic pockets in biological targets.
Physicochemical Properties
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility |
---|---|---|---|---|
This compound | 157.21 | 62–64 | 228.6 | Organic solvents |
Cyclopropylamine | 57.10 | -50 | 49–50 | Water, ethanol |
N-Boc-N-(3-piperidyl)cyclopropylamine | 240.34 | N/A | N/A | DMF, DCM |
(3-Chlorobenzyl)cyclopropylamine | 195.69 | N/A | N/A | Ethyl acetate |
Notes:
- The Boc group in this compound improves organic solubility and thermal stability compared to unprotected amines .
- Cyclopropylamine’s low boiling point necessitates careful handling under inert conditions .
This compound
- Alkylation Reactions : Used in nucleophilic substitutions (e.g., with allylic bromides) to generate intermediates for antitumor agents (e.g., compound 13 in b-elemene derivatives) .
- Deprotection : Boc removal under acidic conditions (e.g., HCl/dioxane) yields free cyclopropylamine for further functionalization .
Comparison with Other Protected Amines
Biological Activity
N-Boc-Cyclopropylamine is a derivative of cyclopropylamine characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on its nitrogen atom. This compound has garnered attention in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, applications, mechanisms of action, and relevant case studies.
This compound has the molecular formula C₈H₁₅NO₂. The synthesis of this compound typically involves several steps, often starting from 1-bromo-1-cyclopropylcyclopropane through a Curtius degradation process. The Weinstock protocol is commonly employed, yielding the N-Boc-protected (1-cyclopropyl)cyclopropylamine in approximately 76% yield.
Chemical Reactions:
- Oxidation: Can be oxidized to form N-oxide derivatives.
- Reduction: The Boc group can be removed to yield free amine.
- Substitution: Participates in nucleophilic substitution reactions.
Biological Applications
This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals. Its structural similarities to biologically active amines make it a candidate for various biological studies.
Key Applications:
- Pharmaceutical Research: Used in synthesizing drug candidates targeting neurological disorders.
- Enzyme Inhibition Studies: Its derivatives have been investigated for potential inhibitory effects on various enzymes, including nitric oxide synthase (nNOS), which is significant for neurodegenerative diseases .
- Cancer Research: Some derivatives have shown promise in anti-tumor activities against various cancer cell lines, indicating potential therapeutic applications .
The biological activity of this compound is closely related to its interaction with biological targets. The Boc group provides stability during synthetic processes, while the cyclopropane structure contributes to its reactivity.
Molecular Targets:
- Enzymes: May inhibit or activate enzymes involved in metabolic pathways.
- Receptors: Can act as ligands for certain receptors, influencing signal transduction pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound and its derivatives:
-
Antitumor Activity:
- A study evaluated various cycloprotoberberine analogues, revealing that modifications at specific positions significantly enhanced antiproliferative activity against drug-resistant cancer cells. While not directly involving this compound, these findings suggest that similar cyclopropyl derivatives may exhibit significant anticancer properties .
- Enzyme Inhibition:
- Synthesis and Biological Evaluation:
Summary Table of Biological Activities
Properties
IUPAC Name |
tert-butyl N-cyclopropylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)9-6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFGQLYKMWGXMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577007 | |
Record name | tert-Butyl cyclopropylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132844-48-5 | |
Record name | tert-Butyl cyclopropylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl N-cyclopropylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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